2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Description
The structure comprises a thienopyrimidine core fused with a cyclopentane ring (in some analogs) and functionalized with a sulfanyl-acetamide bridge. Key substituents include a 4-chlorophenyl group at position 5 of the thienopyrimidine and a 2,5-dimethylphenyl group on the acetamide nitrogen.
Synthesis typically involves refluxing intermediates like 2-chloro-N-(4-chlorophenyl)acetamide with sodium acetate in ethanol, achieving yields up to 85% . Alternative methods employ NaHCO₃/NaI as catalysts, as seen in structurally related thienopyrimidines .
Properties
Molecular Formula |
C22H18ClN3OS2 |
|---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H18ClN3OS2/c1-13-3-4-14(2)18(9-13)26-19(27)11-29-22-20-17(10-28-21(20)24-12-25-22)15-5-7-16(23)8-6-15/h3-10,12H,11H2,1-2H3,(H,26,27) |
InChI Key |
QHTVUZONICQZCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization with Formamide
Aminothiophene carboxylate esters undergo cyclization with formamide under reflux conditions to form thieno[2,3-d]pyrimidin-4(3H)-ones. For example:
Chlorination with Vilsmeier Reagent
The pyrimidinone derivative is chlorinated at position 4 using the Vilsmeier reagent (POCl₃/Et3N) to introduce a reactive chlorine atom for subsequent nucleophilic substitution.
Introduction of Sulfanyl Group via Nucleophilic Substitution
The chlorine atom at position 4 is displaced by a thiol group to form the sulfanyl linkage.
Synthesis of N-(2,5-Dimethylphenyl)mercaptoacetamide
This intermediate is prepared by:
-
Acylation : Reacting chloroacetyl chloride with 2,5-dimethylaniline in the presence of a base (e.g., NaHCO₃) to form N-(2,5-dimethylphenyl)chloroacetamide.
-
Thiolation : Substituting the chlorine atom with a thiolate (e.g., NaSH) to yield N-(2,5-dimethylphenyl)mercaptoacetamide.
| Step | Reagents | Conditions |
|---|---|---|
| Acylation | Chloroacetyl chloride, 2,5-dimethylaniline, NaHCO₃ | RT, 2–4 hours |
| Thiolation | NaSH, DMF | 60–80°C, 6 hours |
Displacement Reaction
The mercaptoacetamide reacts with the chlorinated pyrimidine core under basic conditions:
-
Reaction : 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine + N-(2,5-dimethylphenyl)mercaptoacetamide → Target compound.
Formation of Acetamide Moiety
The acetamide group is introduced via controlled acylation or amidation reactions.
Direct Acylation
Chloroacetyl chloride reacts with 2,5-dimethylaniline to form the acetamide precursor, which is later functionalized with the thiol group.
Alternative Amidation
Coupling Reactions and Final Assembly
The final step involves coupling the thieno[2,3-d]pyrimidine chloride with the mercaptoacetamide.
Optimized Conditions
| Parameter | Optimal Value | Rationale |
|---|---|---|
| Base | K₂CO₃ | Enhances nucleophilicity |
| Solvent | DMF | High boiling point for reflux |
| Reaction Time | 12 hours | Complete substitution |
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Formamide Cyclization | Aminothiophene + formamide | 90% | High purity, scalable | Requires high temperatures |
| Thiolation Post-Acylation | Chloroacetamide → mercaptoacetamide | 60–75% | Flexible functionalization | Lower yields |
| Direct Coupling | Pyrimidine chloride + thiol | 40–60% | Fewer steps | Sensitive to steric hindrance |
Critical Reaction Parameters
-
Temperature : Excessively high temperatures (>100°C) may degrade the pyrimidine core.
-
Base Selection : K₂CO₃ is preferred over NaOH to avoid over-deprotonation.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating the target compound.
Mechanistic Insights
The nucleophilic substitution at position 4 proceeds via an SNAr mechanism, where the electron-deficient pyrimidine ring facilitates thiolate attack. The acetamide group stabilizes the transition state through resonance.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound could be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: Its unique structure may make it suitable for use in the development of new materials with specific electronic or optical properties.
Industry: It could be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights structural and functional differences between the target compound and key analogs:
Key Observations:
Core Heterocycle: The thienopyrimidine core (target compound, Analog 4) is associated with anticancer activity, while pyridine/pyrimidine analogs (Analog 1–2) lack direct biological data but serve as intermediates . Cyclopenta-fused thienopyrimidines (Analog 4) may improve metabolic stability due to conformational rigidity .
Substituent Impact: 4-Chlorophenyl Group: Common in the target compound and Analog 4, this electron-withdrawing group likely enhances target binding via hydrophobic interactions . 2,5-Dimethylphenyl vs. Sulfonyl/Nitro Groups: Analog 3’s nitro and methylsulfonyl groups may confer oxidative stability but reduce solubility .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews various studies that explore its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.
- Molecular Formula : C22H22ClN3OS
- Molecular Weight : 439.98 g/mol
- CAS Number : Not specified in the sources.
- Structure : The compound features a thieno[2,3-d]pyrimidine core with a chlorophenyl group and a sulfanyl moiety.
Anticancer Activity
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines:
- Cell Lines Tested : A549 (human lung adenocarcinoma), Caco-2 (colorectal adenocarcinoma).
- Findings :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential:
- Tested Pathogens : Various Gram-positive and Gram-negative bacteria.
- Results :
Enzyme Inhibition
The biological activity of this compound extends to enzyme inhibition:
- Enzymes Targeted : Acetylcholinesterase (AChE) and urease.
- Results :
Case Studies and Research Findings
Q & A
Q. Advanced Research Focus
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane) and resolve the structure to determine bond lengths, dihedral angles, and hydrogen-bonding networks.
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···π interactions) to explain packing efficiency and stability .
Example : In related thienopyrimidines, the sulfanyl group forms critical S···N contacts (2.9–3.1 Å), stabilizing the bioactive conformation .
How can contradictory biological efficacy data across studies be systematically addressed?
Advanced Research Focus
Contradictions often stem from:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) and use multiple cell lines to confirm target specificity.
- Metabolic Instability : Perform microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation pathways.
- Structural Analogues : Compare with derivatives (e.g., 5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-one) to isolate pharmacophore contributions .
Resolution Strategy : Use meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers linked to experimental conditions .
What reaction conditions maximize yield during sulfanyl-acetamide coupling?
Basic Research Focus
Optimize the coupling step using:
- Catalysts : Employ EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to reduce racemization.
- Solvent Polarity : Use DMF at 0–5°C to minimize side reactions (e.g., disulfide formation).
- Workup : Quench with ice-cwater and extract with ethyl acetate to isolate the product .
Yield Improvement : Pilot microwave-assisted synthesis (100°C, 10 min) to accelerate kinetics and reduce byproducts .
How does the electronic nature of substituents influence its pharmacokinetic profile?
Q. Advanced Research Focus
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to the dimethylphenyl moiety to enhance aqueous solubility.
- Metabolic Soft Spots : Identify vulnerable sites (e.g., acetamide hydrolysis) via LC-MS/MS metabolite profiling in hepatocyte models.
- Permeability : Use Caco-2 monolayers to assess intestinal absorption, correlating with substituent polarity .
Case Study : Fluorination of the thienopyrimidine core in analogues increased plasma half-life by 2.5-fold in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
